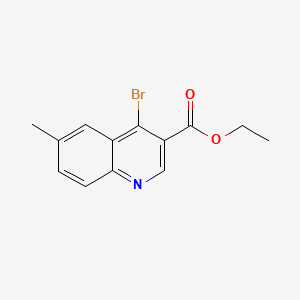

Ethyl 4-bromo-6-methylquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

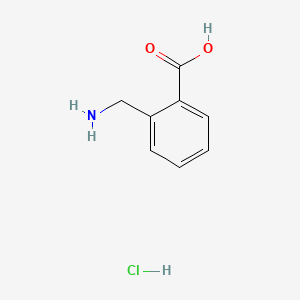

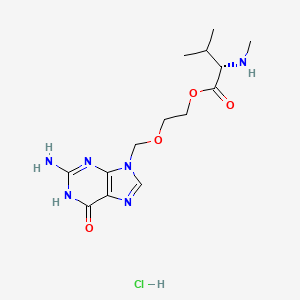

Ethyl 4-bromo-6-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO2 . It is used in various research and development applications .

Synthesis Analysis

The synthesis of Ethyl 4-bromo-6-methylquinoline-3-carboxylate or similar compounds often involves multiple steps. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from commercially available 2-aminobenzoic acids . In another example, a three-step synthesis of Ethyl Canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction was reported .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-6-methylquinoline-3-carboxylate consists of a quinoline core with a bromo (Br) substituent at the 4-position, a methyl (CH3) substituent at the 6-position, and a carboxylate ester (CO2Et) at the 3-position .Physical And Chemical Properties Analysis

Ethyl 4-bromo-6-methylquinoline-3-carboxylate has a molecular weight of 294.14 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability are not well-documented in the literature.科学的研究の応用

Pharmaceutical Intermediates

Ethyl 4-bromo-6-methylquinoline-3-carboxylate: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its role is crucial in the formation of compounds that exhibit potential therapeutic properties. For instance, it can be used to synthesize molecules that might act as inhibitors for certain enzymes or receptors within biological systems .

Material Science

In material science, this compound can contribute to the development of novel organic materials. Due to its structural rigidity and the presence of a bromine atom, it can be used to create polymers or small molecules that have unique electronic properties, potentially useful for organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex quinoline derivatives. Through various chemical reactions, such as Suzuki coupling, it can be transformed into more complex molecules that have applications in different fields of chemistry and biochemistry .

Analytical Chemistry

In analytical chemistry, Ethyl 4-bromo-6-methylquinoline-3-carboxylate can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating methods used in the quantitative and qualitative analysis of similar compounds .

Agricultural Chemistry

The quinoline moiety is known for its bioactivity, and derivatives of this compound could be explored for their potential use in agriculture. They might be used to develop new pesticides or herbicides that target specific pests or weeds without affecting crops .

Catalysis

Due to the presence of reactive sites, this compound can be used in catalysis research. It may act as a ligand for transition metal catalysts, which are widely used in industrial processes to accelerate chemical reactions and increase product yields .

Safety and Hazards

特性

IUPAC Name |

ethyl 4-bromo-6-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIGSFQWFVAHEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677902 |

Source

|

| Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |

CAS RN |

1242260-73-6 |

Source

|

| Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)

![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)